

An In-Depth Technical Guide to Benzyl 3-hydroxyphenylacetate

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Compound of Interest

Compound Name: Benzyl 3-hydroxyphenylacetate

Cat. No.: B1277242

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This guide provides a comprehensive technical overview of **Benzyl 3-hydroxyphenylacetate**, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering a foundational resource for its scientific exploration.

Chemical Identity and Physicochemical Properties

Benzyl 3-hydroxyphenylacetate is an ester characterized by the presence of a benzyl group attached to the carboxylate of 3-hydroxyphenylacetic acid. This structural feature imparts specific chemical and physical properties that are crucial for its handling, characterization, and application.

CAS Number: 295320-25-1[1][2][3]

Molecular Formula: C₁₅H₁₄O₃[1][2][3]

Molecular Weight: 242.27 g/mol [1][2][3]

Synonyms: 3-Hydroxyphenylacetic acid benzyl ester, Benzyl 2-(3-hydroxyphenyl)acetate[1]

A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
CAS Number	295320-25-1	[1][2][3]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1][2][3]
Molecular Weight	242.27 g/mol	[1][2][3]
Appearance	Cream to pale brown powder	
Melting Point	76.5-82.5 °C	
Assay (GC)	≥97.5%	

Synthesis of Benzyl 3-hydroxyphenylacetate

The synthesis of **Benzyl 3-hydroxyphenylacetate** is typically achieved through the esterification of 3-hydroxyphenylacetic acid with benzyl alcohol. Several established methods can be employed, with the choice often depending on the desired scale, purity requirements, and available reagents. The two most common and effective methods are Fischer-Speier esterification and Steglich esterification.

Fischer-Speier Esterification

This classical method involves the direct reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by removing the water formed as a byproduct, often through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Fischer-Speier Esterification

- **Reactant Charging:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in a suitable solvent such as toluene.
- **Reaction:** Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the acid catalyst, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure **Benzyl 3-hydroxyphenylacetate**.

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Steglich Esterification

The Steglich esterification is a milder alternative that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.

Experimental Protocol: Steglich Esterification

- **Reactant Charging:** To a solution of 3-hydroxyphenylacetic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask, add DCC (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- **Monitoring:** Monitor the reaction progress by TLC.
- **Work-up:** Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO_3), and brine.

- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

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Spectroscopic Characterization

The structural elucidation and purity assessment of **Benzyl 3-hydroxyphenylacetate** are performed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of **Benzyl 3-hydroxyphenylacetate** is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad peak in the region of $3500\text{--}3200\text{ cm}^{-1}$ is indicative of the phenolic hydroxyl (-OH) group. A strong absorption band around 1735 cm^{-1} corresponds to the carbonyl (C=O) stretching of the ester group. Aromatic C-H stretching vibrations are typically observed around $3100\text{--}3000\text{ cm}^{-1}$, and C=C stretching vibrations for the aromatic rings appear in the $1600\text{--}1450\text{ cm}^{-1}$ region. The C-O stretching of the ester will be visible in the $1300\text{--}1000\text{ cm}^{-1}$ range.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons of the benzyl and hydroxyphenyl rings are expected to resonate in the downfield region, typically between δ 6.7 and 7.5 ppm. The two methylene protons of the benzyl group ($\text{-OCH}_2\text{Ph}$) would appear as a singlet around δ 5.1 ppm. The methylene protons adjacent to the carbonyl group ($\text{-CH}_2\text{COO-}$) would also appear as a singlet, but further upfield, around δ 3.6 ppm. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

^{13}C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically around δ 171 ppm. The aromatic carbons will resonate in the region of δ 115–158 ppm. The

benzylic methylene carbon (-OCH₂Ph) is expected around δ 67 ppm, and the methylene carbon adjacent to the carbonyl group (-CH₂COO-) would be found around δ 41 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for **Benzyl 3-hydroxyphenylacetate** would be observed at m/z 242. Key fragmentation patterns would likely include the loss of the benzyl group (m/z 91) and the tropylium ion rearrangement, as well as fragmentation corresponding to the 3-hydroxyphenylacetyl moiety.

Applications in Drug Development

Benzyl 3-hydroxyphenylacetate serves as a valuable building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility in drug development stems from the combined properties of the 3-hydroxyphenylacetic acid and benzyl ester moieties.

Prodrug Strategies

The ester linkage in **Benzyl 3-hydroxyphenylacetate** makes it a suitable candidate for prodrug design.^{[5][6]} Ester prodrugs are often employed to enhance the lipophilicity of a parent drug, thereby improving its absorption and bioavailability.^{[5][7]} In this context, **Benzyl 3-hydroxyphenylacetate** can be considered a prodrug of 3-hydroxyphenylacetic acid. The benzyl group can be cleaved in vivo by esterases to release the active 3-hydroxyphenylacetic acid.^[5]

Biological Activity of the Core Structure

3-Hydroxyphenylacetic acid, the parent carboxylic acid, is a known metabolite of dietary flavonoids and has been shown to possess biological activities, including vasorelaxant effects which may contribute to blood pressure reduction.^{[3][8]} By masking the polar carboxylic acid group, the benzyl ester derivative can potentially modulate the pharmacokinetic profile of the active parent compound, allowing for controlled release and targeted delivery. Phenolic compounds, in general, are widely investigated for their antioxidant, anti-inflammatory, and anticancer properties, making derivatives like **Benzyl 3-hydroxyphenylacetate** interesting candidates for further biological evaluation.^[9]

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Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling **Benzyl 3-hydroxyphenylacetate**. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10] For specific handling and disposal procedures, it is essential to consult the material safety data sheet (MSDS) provided by the supplier. While specific toxicity data for **Benzyl 3-hydroxyphenylacetate** is not readily available, related compounds like benzyl acetate are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[11]

Conclusion

Benzyl 3-hydroxyphenylacetate is a compound with significant potential in the realm of medicinal chemistry and drug development. Its synthesis is achievable through well-established esterification methods, and its structure can be readily confirmed by standard spectroscopic techniques. The primary value of this molecule lies in its potential as a prodrug for the biologically active 3-hydroxyphenylacetic acid, offering a strategy to enhance its pharmacokinetic properties. Further research into the specific biological activities and therapeutic applications of **Benzyl 3-hydroxyphenylacetate** is warranted to fully elucidate its potential in the development of new therapeutic agents.

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